Ono-LB 457

Overview

Description

Ono-LB 457, also known as ONO-4057, is a novel and orally active leukotriene B4 receptor antagonist . It’s an Immunologic Factor and Immunosuppressive Agent . Studies suggest that it may be a potential candidate for the treatment of various inflammatory diseases .

Synthesis Analysis

The synthesis of Ono-LB 457 was proposed through a convergent synthesis focused on the preparation of two fragments . First, the preparation of 5-hydroxychroman-2-one (4) from 2,6-dimethoxybenzaldehyde and malonic acid, involving a Knoevenagel reaction, followed by a reduction of the olefin and intramolecular cyclization catalyzed by Lewis acid (tribromide) was achieved with an overall yield of 57% . Second, preparation of (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate (18) from 5-bromovaleric acid (15) involving a Wittig reaction . The desired compound V(ONO-LB-457) was obtained by nucleophilic substitution of (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate (18) with the ring-opened phenolic diester 14 followed by hydrolysis, in seven steps with an overall yield of about 11% .Molecular Structure Analysis

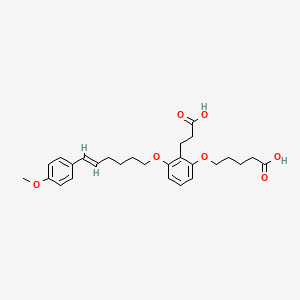

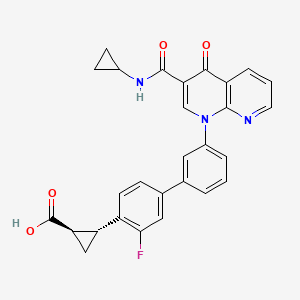

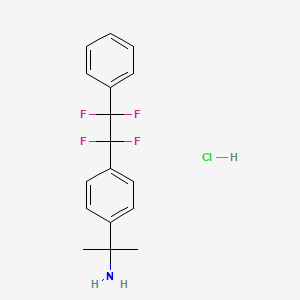

The molecular formula of Ono-LB 457 is C27H34O7 . The IUPAC Name is 5- [2- (2-carboxyethyl)-3- [ (E)-6- (4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ono-LB 457 include a Knoevenagel reaction, a reduction of the olefin, an intramolecular cyclization catalyzed by Lewis acid (tribromide), and a Wittig reaction . The final step involves a nucleophilic substitution followed by hydrolysis .Physical And Chemical Properties Analysis

The molecular weight of Ono-LB 457 is 470.55 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Synthesis and Pharmaceutical Applications

ONO-LB-457 has been synthesized as a potent leukotriene B4 receptor antagonist, playing a significant role in inhibiting aggregation, chemotaxis, and human neutrophil degranulation. This compound is created through a convergent synthesis approach, involving the preparation of two fragments and subsequent steps to achieve the desired compound with an overall yield of about 11% (Hamri et al., 2021).

Semiconductor Fabrication

In the field of semiconductor manufacturing, ONO-LB 457 plays a critical role in the oxide–nitride–oxide (ONO) stacked film fabrication. The scheduling problem associated with its fabrication, characterized by waiting time constraints and frequency-based setups, has been addressed through the development of a genetic algorithm for batch sequencing combined with a novel timetabling algorithm (Chien & Chen, 2007).

Electrical Properties in Electronics

The ONO dielectric material, including ONO-LB 457, is studied for its application in metal-insulator-semiconductor field-effect transistors. The electrical properties of the ONO dielectrics are closely related to process effects, the accumulation of N atoms, and the chemical bonding within the nitride layers (Ma, Yasuda, & Lucovsky, 1994).

Advanced Memory Technologies

The ONO stack, including variants like ONO-LB 457, is being explored as a potential replacement for traditional dielectrics in next-generation flash memories. High-κ materials are good candidates to replace the ONO stack, with the focus on understanding the structural evolution upon thermal treatments (Votta et al., 2007).

Network Operating Systems

In the realm of software-defined networking, ONO-LB 457 is relevant in the context of ONOS (Open Network Operating System). ONOS is an experimental distributed SDN control platform, addressing the performance, scalability, and availability requirements of large operator networks (Berde et al., 2014).

Mechanism of Action

properties

IUPAC Name |

5-[2-(2-carboxyethyl)-3-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSSWGWLCLPPF-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124899 | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ono-LB 457 | |

CAS RN |

134578-96-4 | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134578-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ono-LB 457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134578964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)